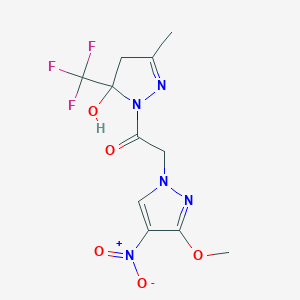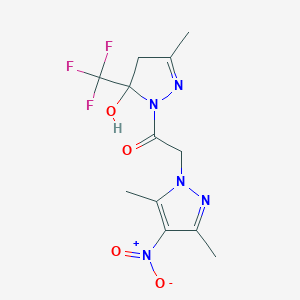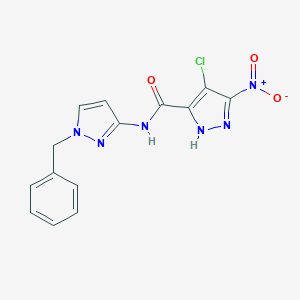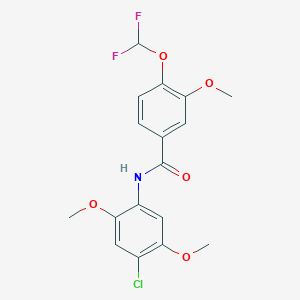![molecular formula C17H12BrF2N3O B279832 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The precise mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its antioxidant properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide should focus on further elucidating its mechanism of action, as well as its potential side effects and toxicity. Additionally, studies should investigate its potential as a therapeutic agent for other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Finally, research should also focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide involves a multi-step process that includes the reaction of 2,4-difluoroaniline with 4-bromo-1H-pyrazole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine (TEA) to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide in scientific research are numerous. This compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C17H12BrF2N3O |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
4-[(4-bromopyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C17H12BrF2N3O/c18-13-8-21-23(10-13)9-11-1-3-12(4-2-11)17(24)22-16-6-5-14(19)7-15(16)20/h1-8,10H,9H2,(H,22,24) |
Clave InChI |
YOLZFVIXAANKHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=C(C=C(C=C3)F)F |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

